![molecular formula C12H16ClN3O2 B592304 tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1053656-57-7](/img/structure/B592304.png)

tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Descripción general

Descripción

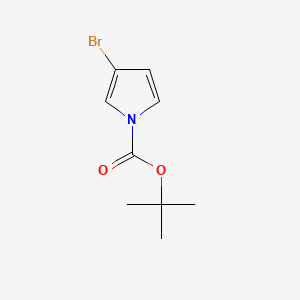

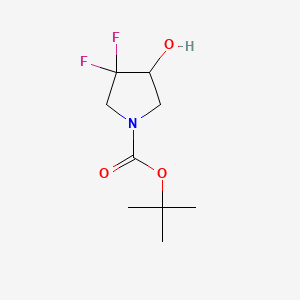

Tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (hereafter referred to as tert-butyl 4-chloro-DHPD) is an organic compound with a molecular formula of C11H14ClN3O2. It is a substituted pyridine derivative, a type of heterocyclic compound that is found in many natural products and pharmaceuticals. It is an important intermediate in the synthesis of many medicinal compounds, and has been studied for its potential applications in drug design.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

This compound is utilized as a precursor in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of kinase inhibitors, which are essential in targeted cancer therapies .

Methods of Application

The compound is used in multi-step synthetic routes involving reactions like alkylation, amidation, and coupling with other pharmacophores to create potent kinase inhibitors .

Results

The synthesized molecules have shown efficacy in inhibiting specific kinases implicated in cancer cell proliferation, leading to the development of drugs like Torisel for advanced renal cell carcinoma .

Organic Synthesis

Application Summary

In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecules due to its reactive functional groups .

Methods of Application

It undergoes reactions such as nucleophilic substitution and cycloaddition, enabling the formation of diverse heterocyclic compounds .

Results

The reactions yield high-purity products that are crucial for further pharmaceutical applications, demonstrating the compound’s utility in synthetic organic chemistry .

Pharmacology

Application Summary

Pharmacologically, the compound is involved in the creation of molecules that modulate signal transduction pathways, particularly in oncology .

Methods of Application

It is incorporated into drug design protocols to optimize the interaction with biological targets like mTOR and PI3K, which are significant in cell growth and survival .

Results

Drugs developed using this compound have been granted fast-track status by regulatory agencies for their potential in treating various sarcomas .

Molecular Biology

Application Summary

In molecular biology, the compound’s derivatives are studied for their cytotoxic properties against cancer cell lines .

Methods of Application

Derivatives are synthesized and applied to cell cultures to assess their cytotoxicity and mechanism of action against specific cancer cells .

Results

Some derivatives have shown pronounced cytotoxic activity, offering insights into new therapeutic approaches for cancer treatment .

Biotechnology

Application Summary

Biotechnological applications include the use of this compound in the study of gene expression and protein function related to cancer and other diseases .

Methods of Application

The compound is used to develop small-molecule inhibitors that can be used as tools to dissect complex biological processes .

Results

These studies have led to a better understanding of disease mechanisms and the identification of potential new drug targets .

Radiation Chemistry

Application Summary

The compound is explored for its potential in radiation chemistry, particularly in the context of radiation protection and therapy .

Methods of Application

Its derivatives are tested for their ability to protect biological tissues from radiation damage or to enhance the efficacy of radiation therapy .

Results

Initial findings suggest that certain derivatives could play a role in mitigating the harmful effects of radiation exposure .

This analysis provides a snapshot of the diverse applications of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” in scientific research, highlighting its significance in various scientific fields. The compound’s versatility and reactivity make it a valuable asset in the development of new therapeutic agents and in the advancement of our understanding of complex biological systems.

Antiproliferative Agents

Application Summary

This compound is a key intermediate in the synthesis of antiproliferative agents, which are substances that inhibit cell growth and proliferation .

Methods of Application

Synthetic pathways involve the transformation of the compound into pyrido[2,3-d]pyrimidin-5-one derivatives, which are then tested for their antiproliferative activity .

Results

The derivatives, such as API-1, have shown promising results as antiproliferative agents, indicating potential for development into cancer therapeutics .

Antimicrobial Research

Application Summary

Derivatives of the compound exhibit antimicrobial activities, making them candidates for the development of new antibiotics .

Methods of Application

Chemical modifications of the compound lead to the creation of molecules that are tested against various bacterial strains to assess their antimicrobial efficacy .

Results

Some derivatives have demonstrated significant antimicrobial properties, suggesting their use in combating resistant bacterial infections .

Anti-inflammatory and Analgesic Research

Application Summary

The compound is used to develop derivatives with anti-inflammatory and analgesic properties .

Methods of Application

Through chemical synthesis, researchers create new molecules that are then evaluated for their ability to reduce inflammation and pain .

Results

Certain derivatives have been effective in preclinical models, showing potential as new anti-inflammatory and analgesic drugs .

Hypotensive Agents

Application Summary

The compound’s derivatives are explored for their hypotensive effects, which could lead to new treatments for high blood pressure .

Methods of Application

Synthetic analogs are assessed in vivo for their ability to lower blood pressure in animal models .

Results

Promising derivatives have been identified that exhibit hypotensive activity, warranting further investigation for therapeutic use .

Antihistaminic Activity

Application Summary

Researchers are investigating the compound for its potential to yield derivatives with antihistaminic activity .

Methods of Application

The compound undergoes chemical reactions to produce molecules that are tested for their ability to block histamine receptors .

Results

Some synthesized molecules have shown antihistaminic effects, which could be beneficial in treating allergic reactions .

Kinase Inhibition

Application Summary

The compound is crucial in the development of kinase inhibitors, which are important in the treatment of various diseases, including cancer .

Methods of Application

It serves as a starting material for the synthesis of compounds that inhibit specific kinases, such as mTOR and PI3K .

Results

The synthesized inhibitors have shown effectiveness in disease models, leading to their consideration in clinical trials .

These additional applications further illustrate the versatility of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” in scientific research, particularly in the fields of pharmacology and medicinal chemistry. The compound’s ability to be transformed into a variety of biologically active molecules makes it a valuable tool in the discovery and development of new therapeutic agents.

Neuroprotective Research

Application Summary

The compound is investigated for its potential as a neuroprotective agent, which could offer new strategies for treating neurodegenerative diseases .

Methods of Application

Derivatives are synthesized and tested in neuronal cell cultures and animal models to evaluate their protective effects against neurotoxic agents .

Results

Some derivatives have demonstrated the ability to safeguard neurons, indicating their potential use in neuroprotection .

Antiviral Agents

Application Summary

This compound is used in the synthesis of antiviral agents, particularly against RNA viruses .

Methods of Application

Chemical modifications lead to the creation of molecules that interfere with viral replication mechanisms .

Results

Derivatives have shown efficacy in inhibiting the replication of certain RNA viruses, suggesting their use as antiviral drugs .

Cardiovascular Research

Application Summary

The compound’s derivatives are explored for their cardiovascular effects, including the treatment of heart diseases .

Methods of Application

Synthetic analogs are assessed for their impact on cardiac function and vascular health in preclinical studies .

Results

Promising compounds have been identified that exhibit cardioprotective properties, warranting further investigation .

Antioxidant Development

Application Summary

Researchers study the compound for its potential to yield derivatives with antioxidant properties .

Methods of Application

The compound undergoes reactions to produce molecules that are tested for their ability to neutralize free radicals .

Results

Some synthesized molecules have shown antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Application Summary

The compound is crucial in the development of enzyme inhibitors, which are important in the treatment of various metabolic disorders .

Methods of Application

It serves as a starting material for the synthesis of compounds that inhibit specific enzymes involved in disease pathways .

Results

The synthesized inhibitors have shown effectiveness in preclinical models, leading to their consideration for clinical trials .

Agricultural Chemistry

Application Summary

In agricultural chemistry, the compound is used to develop new pesticides and herbicides .

Methods of Application

Derivatives are synthesized and tested for their efficacy in controlling pests and weeds in crop cultivation .

Results

Certain derivatives have been effective, showing potential as new agents in sustainable agriculture .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-16)14-7-15-10(8)13/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHXUYOSXZHUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680916 | |

| Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |

CAS RN |

1053656-57-7 | |

| Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)